molecular formula C10H14N2O B11912016 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one

Cat. No.: B11912016
M. Wt: 178.23 g/mol
InChI Key: XHOGKVSVHNWALD-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one typically involves a multi-step process. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease, where it binds to the active site of the enzyme, preventing the virus from replicating . The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one

InChI

InChI=1S/C10H14N2O/c1-7(13)6-10-8-4-2-3-5-9(8)11-12-10/h2-6H2,1H3,(H,11,12)

InChI Key

XHOGKVSVHNWALD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NNC2=C1CCCC2

Origin of Product

United States

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